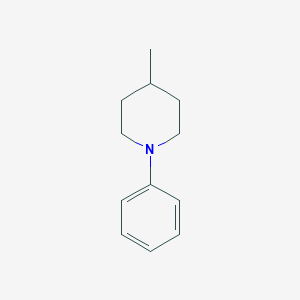![molecular formula C16H19NO2 B262553 2-{[2-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B262553.png)
2-{[2-(Benzyloxy)benzyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Benzyloxy)benzyl]amino}ethanol, also known as BOBE, is a chemical compound that has recently gained attention in the scientific community due to its potential as a therapeutic agent. BOBE is a derivative of benzyl alcohol and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-{[2-(Benzyloxy)benzyl]amino}ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. It has also been shown to inhibit the activation of NF-κB, a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration. This compound has also been shown to have antioxidant properties and can scavenge free radicals.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[2-(Benzyloxy)benzyl]amino}ethanol in lab experiments is its high purity and yield. It is also relatively easy to synthesize compared to other chemical compounds. However, one limitation is the lack of knowledge regarding its toxicity and potential side effects. Further research is needed to determine the safety of this compound for use in humans.
Future Directions
For research on 2-{[2-(Benzyloxy)benzyl]amino}ethanol include its potential as a chemotherapeutic agent, treatment for neurodegenerative diseases, and anti-inflammatory agent.
Synthesis Methods
The synthesis of 2-{[2-(Benzyloxy)benzyl]amino}ethanol involves the reaction of benzyl alcohol with 2-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium borohydride to reduce the imine group to an amine, yielding this compound. This method has been reported to have a high yield and purity of this compound.
Scientific Research Applications
2-{[2-(Benzyloxy)benzyl]amino}ethanol has been studied for its potential as a therapeutic agent in various scientific research applications. It has shown promise in treating cancer, neurodegenerative diseases, and inflammation. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. It has also been shown to protect against neurodegeneration and reduce inflammation in animal models.
properties
Molecular Formula |
C16H19NO2 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[(2-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C16H19NO2/c18-11-10-17-12-15-8-4-5-9-16(15)19-13-14-6-2-1-3-7-14/h1-9,17-18H,10-13H2 |
InChI Key |
HMKOTLMFUXHSEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCCO |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B262535.png)